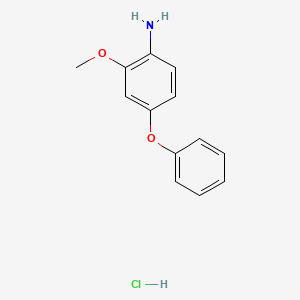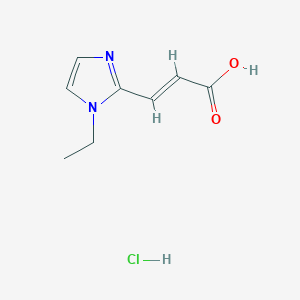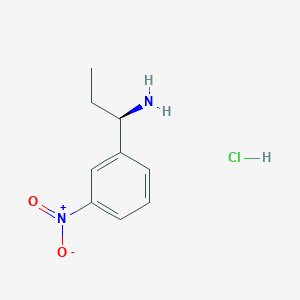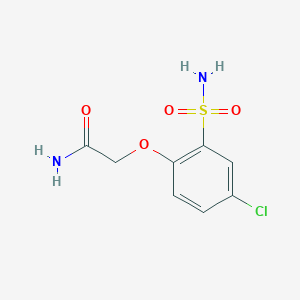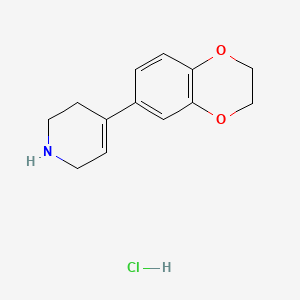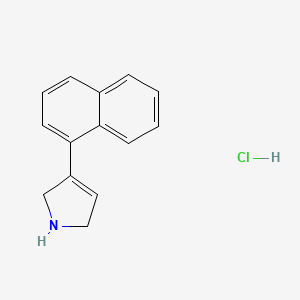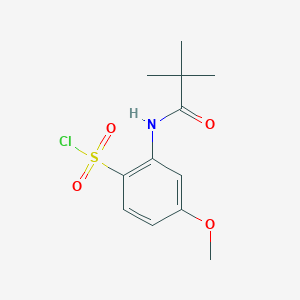![molecular formula C7H12Cl2N2O B1431867 O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride CAS No. 1803590-34-2](/img/structure/B1431867.png)
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride
Descripción general
Descripción
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride, also known as MPMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPMH is a stable and water-soluble compound that is widely used in laboratory experiments.
Aplicaciones Científicas De Investigación
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has a wide range of scientific research applications, including its use as a reducing agent, as a ligand in coordination chemistry, and as a radical scavenger in biochemical assays. O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been used in the synthesis of various organic compounds, including heterocyclic compounds and chiral auxiliaries. Additionally, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is not fully understood, but it is believed to act as a radical scavenger and antioxidant. O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced cell damage. Additionally, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been shown to have anti-inflammatory properties and may be beneficial in the treatment of various inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride can inhibit the growth of cancer cells and induce apoptosis. Additionally, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been shown to have neuroprotective properties and may be beneficial in the treatment of neurodegenerative diseases. O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has also been shown to have cardioprotective properties and may be beneficial in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is its stability and solubility in water, which makes it easy to use in laboratory experiments. Additionally, O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is a relatively inexpensive compound, which makes it accessible to researchers. However, one of the limitations of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride. One area of interest is the development of new drugs and pharmaceuticals based on the therapeutic properties of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride. Additionally, further research is needed to fully understand the mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride and its potential applications in various fields. Finally, there is a need for more studies on the toxicity of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride and its potential side effects in humans.
Propiedades
IUPAC Name |
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-6-3-2-4-7(9-6)5-10-8;;/h2-4H,5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVGLKPNEYTRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CON.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



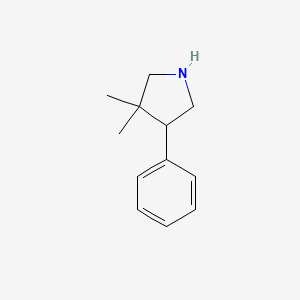
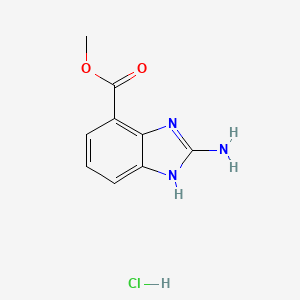

![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1431789.png)
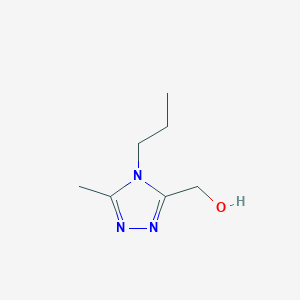
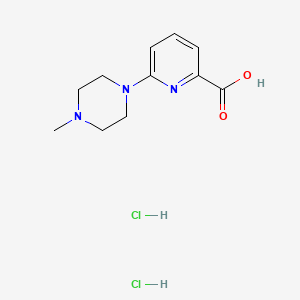
![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)
